

# Imatinib-d8 chemical structure and properties

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## Compound of Interest

Compound Name: *Imatinib-d8*

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An In-depth Technical Guide to **Imatinib-d8**: Chemical Structure, Properties, and Experimental Applications

## Introduction

Imatinib, a potent and selective tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its deuterated analog, **Imatinib-d8**, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of Imatinib in biological matrices.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of **Imatinib-d8**, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**Imatinib-d8** is a stable isotope-labeled version of Imatinib where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[6][7] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry without significantly altering its chemical properties.[5]

## Table 1: Physicochemical Properties of Imatinib-d8

Property	Value	Reference(s)
IUPAC Name	N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide	[7][8]
CAS Number	1092942-82-9	[6][8][9]
Molecular Formula	C <sub>29</sub> H <sub>23</sub> D <sub>8</sub> N <sub>7</sub> O	[4][6][9]
Molecular Weight	501.65 g/mol	[6][7][9]
Exact Mass	501.30922261 Da	[8]
Isotopic Purity	Isotopic Enrichment ≥98%	[4]
Chemical Purity	≥95%	[4]
Appearance	Off-White to Light Yellow Solid	[10][11]
Solubility	Soluble in DMSO, DMF, and slightly soluble in Chloroform, Methanol, and Water.	[4][10][11]
Storage	Refrigerator, in a tightly closed container.	[10][11][12]

## Experimental Protocols

**Imatinib-d8** is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Imatinib in biological samples such as plasma.[13][14][15]

## LC-MS/MS Method for Quantification of Imatinib and Imatinib-d8 in Human Plasma

This protocol is adapted from validated methods for the simultaneous quantification of high concentrations of Imatinib and low concentrations of **Imatinib-d8**, particularly for use in

absolute bioavailability microdosing trials.[\[14\]](#)[\[15\]](#)[\[16\]](#)

### 1. Sample Preparation (Liquid-Liquid Extraction):

- To 100  $\mu\text{L}$  of human plasma, add a working solution of the internal standard (e.g., Imatinib- $^{13}\text{C}_3, \text{d}_3$ ).
- Add 50  $\mu\text{L}$  of 1M NaOH for basification.
- Add 1 mL of tertiary-butyl methyl ether (TBME) as the extraction solvent.
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.

### 2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A suitable reversed-phase column (e.g., Synergi Fusion-RP).[\[17\]](#)
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Injection Volume: 10  $\mu\text{L}$ .
- Column Temperature: 40°C.

### 3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

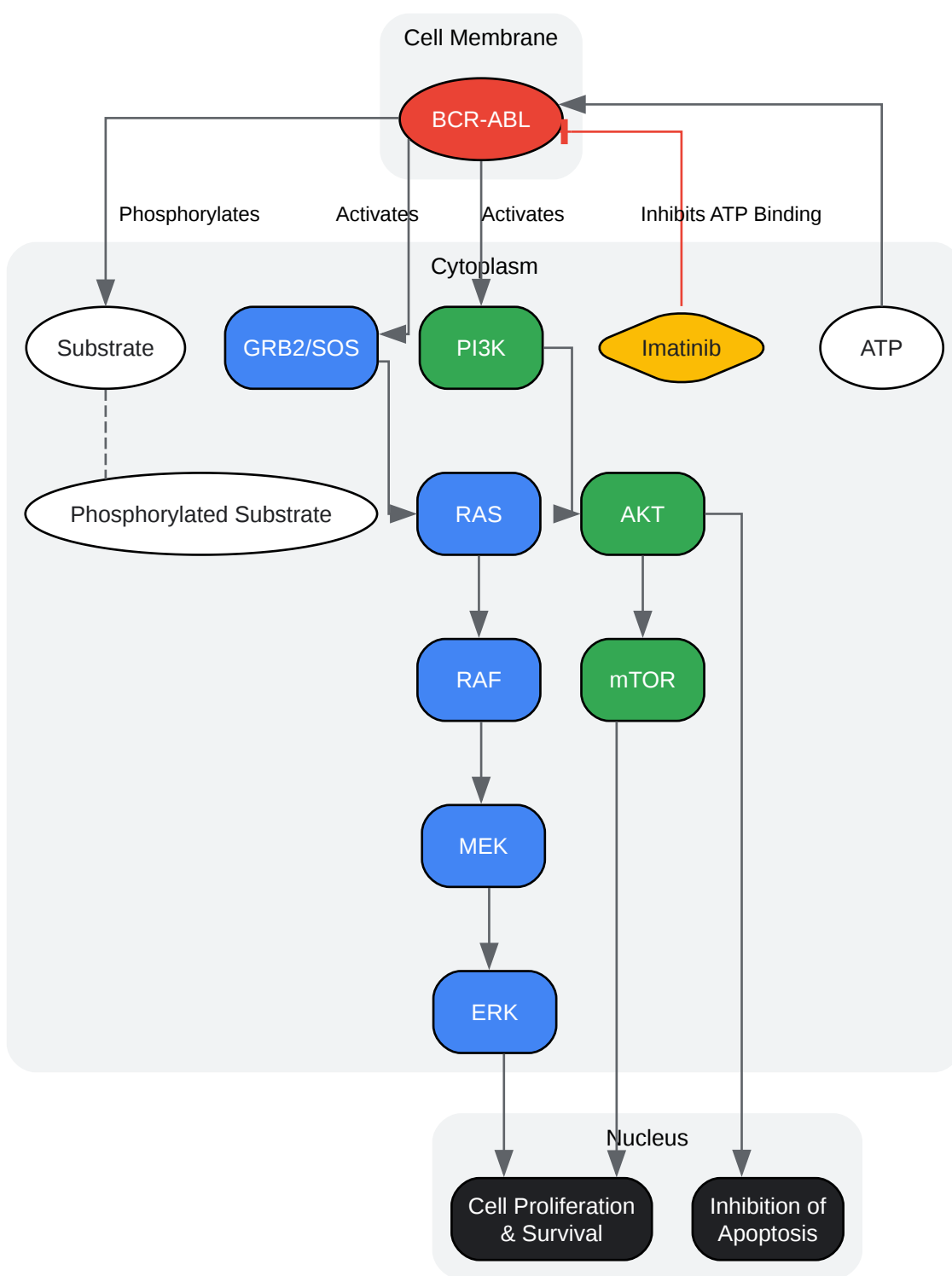
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Imatinib: Select a less abundant isotope to avoid detector saturation (e.g.,  $m/z$  496.3  $\rightarrow$  394.2).
  - **Imatinib-d8**:  $m/z$  502.3  $\rightarrow$  394.2.
  - Internal Standard (Imatinib- $^{13}\text{C}_3$ ,d<sub>3</sub>):  $m/z$  500.3  $\rightarrow$  400.2.
- Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

#### 4. Calibration and Quantification:

- Prepare calibration standards and quality control samples by spiking known concentrations of Imatinib and **Imatinib-d8** into blank plasma.
- The concentration range for Imatinib can be 25.0–5,000 ng/mL, and for **Imatinib-d8**, it can be 0.01–2.0 ng/mL.[\[14\]](#)[\[15\]](#)
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

## Signaling Pathways and Mechanisms of Action

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[\[1\]](#)[\[2\]](#)[\[3\]](#) The primary target in CML is the constitutively active BCR-ABL fusion protein.[\[1\]](#)[\[18\]](#)

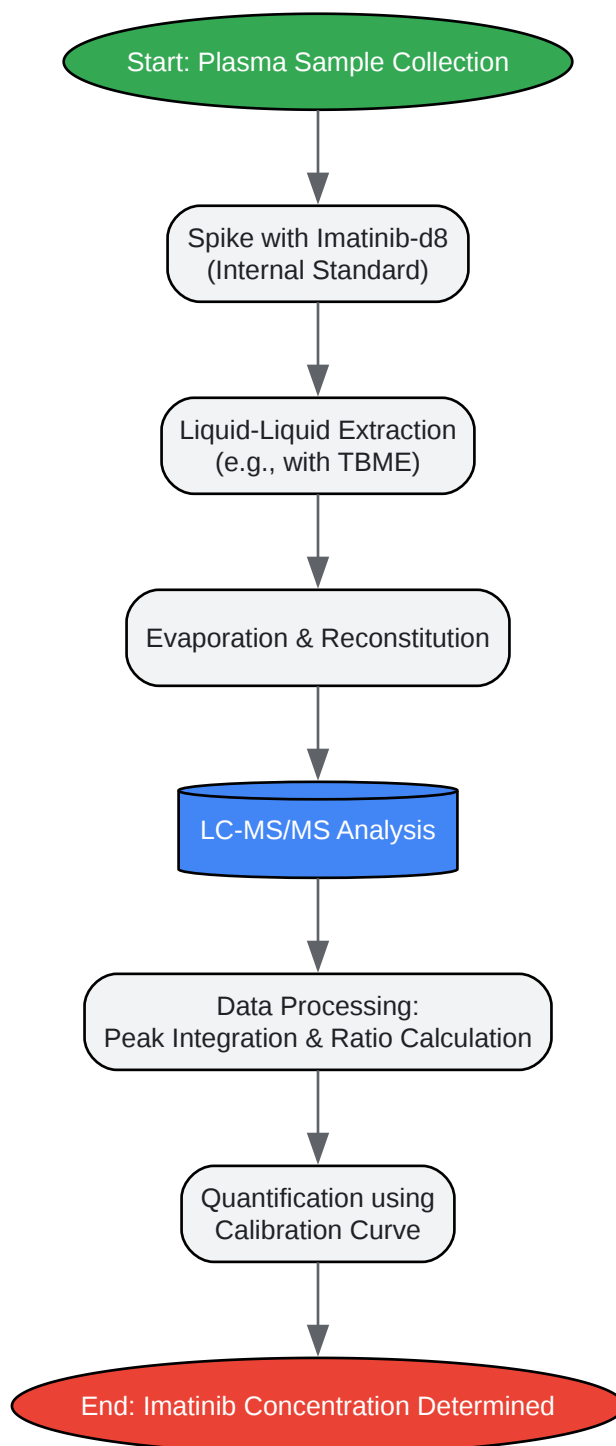


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Figure 1: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Imatinib in plasma samples using **Imatinib-d8** as an internal standard.

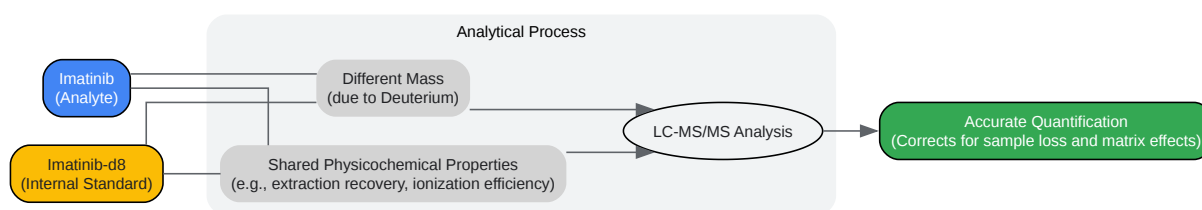


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Figure 2: Experimental workflow for the quantification of Imatinib using **Imatinib-d8**.

## Logical Relationship Diagram

The use of **Imatinib-d8** as an internal standard is based on a clear logical relationship that ensures accurate quantification.



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Figure 3: Logical relationship of Imatinib and **Imatinib-d8** in quantitative analysis.

## Conclusion

**Imatinib-d8** is an indispensable tool in the research and development of Imatinib. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, allow for the development of robust and accurate bioanalytical methods. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for its effective application in preclinical and clinical studies, ultimately contributing to the safe and efficacious use of Imatinib in cancer therapy.

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